

An In-Depth Technical Guide to Pyrrolizidine Alkaloids Structurally Similar to 7Acetylintermedine

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Compound of Interest		
Compound Name:	7-Acetylintermedine	
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This technical guide provides a comprehensive overview of pyrrolizidine alkaloids (PAs) that are structurally related to **7-acetylintermedine**. It covers their chemical structures, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays and synthesis are also included to facilitate further research and development in this area.

Introduction to 7-Acetylintermedine and Related Pyrrolizidine Alkaloids

7-Acetylintermedine is a pyrrolizidine alkaloid (PA) characterized by a retronecine necine base. PAs are a large group of naturally occurring compounds found in numerous plant species, particularly in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] They are known for their potential toxicity, primarily hepatotoxicity, which is associated with the 1,2-unsaturated necine base.[3] However, their diverse chemical structures also make them of interest for potential pharmacological applications, including antitumor activities.[4]

Structurally, **7-acetylintermedine** is the 7-O-acetylated derivative of intermedine. Intermedine and its diastereomer, lycopsamine, are two of the most common monoester PAs.[3] These three compounds, along with their N-oxides, form the core group of PAs discussed in this guide. Their chemical structures are presented below.



Figure 1: Chemical Structures of **7-Acetylintermedine**, Intermedine, and Lycopsamine



7-Acetylintermedine node_/_acetylintermedine



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Structures of **7-Acetylintermedine**, Intermedine, and Lycopsamine.

Quantitative Bioactivity Data

The biological activity of PAs is highly dependent on their chemical structure. The tables below summarize the cytotoxic effects of intermedine, lycopsamine, and other structurally related PAs on various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxicity (IC50) of Intermedine and its N-oxide[5]



Cell Line	Compound	IC50 (μM)	Exposure Time (h)
Primary mouse hepatocytes	Intermedine	150.3	24
HepD (human hepatocytes)	Intermedine	217.6	24
H22 (mouse hepatoma)	Intermedine	183.4	24
HepG2 (human hepatocellular carcinoma)	Intermedine	254.1	24
Primary mouse hepatocytes	Intermedine N-oxide	>800	24
HepD (human hepatocytes)	Intermedine N-oxide	>800	24
H22 (mouse hepatoma)	Intermedine N-oxide	>800	24
HepG2 (human hepatocellular carcinoma)	Intermedine N-oxide	>800	24

Table 2: Cytotoxicity (IC50) of Lycopsamine and Structurally Related PAs[6]



Cell Line	Compound	IC50 (μM)	Exposure Time (h)
HepG2-CYP3A4	Lycopsamine	>500	72
HepG2-CYP3A4	Lasiocarpine	12.6	24
HepG2-CYP3A4	Seneciphylline	26.2	24
HepG2-CYP3A4	Senecionine	30.5	24
HepG2-CYP3A4	Retrorsine	35.8	24
HepG2-CYP3A4	Echimidine	45.1	24
HepG2-CYP3A4	Riddelliine	68.4	24
HepG2-CYP3A4	Heliotrine	>500	24
HepG2-CYP3A4	Europine	>500	24
HepG2-CYP3A4	Monocrotaline	>500	24
Primary Human Hepatocytes (PHH)	Lycopsamine	>500	24
Primary Human Hepatocytes (PHH)	Lasiocarpine	45	24
Primary Human Hepatocytes (PHH)	Retrorsine	98	24
Primary Human Hepatocytes (PHH)	Riddelliine	292	24

Signaling Pathways Modulated by Intermedine and Lycopsamine

Intermedine and lycopsamine have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptosis Pathway



The induction of reactive oxygen species (ROS) is a key event in the cytotoxic effects of intermedine and lycopsamine.[5] ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors such as cytochrome c. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial dysfunction and anti-apoptotic members like Bcl-2 inhibiting it. Lycopsamine has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting apoptosis.[7] The released cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[5]



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Mitochondrial Apoptosis Pathway.

Endoplasmic Reticulum (ER) Stress Pathway

In addition to the mitochondrial pathway, the accumulation of ROS can also lead to ER stress. The combined action of intermedine and lycopsamine has been shown to activate the PERK/eIF2α/ATF4/CHOP branch of the unfolded protein response (UPR).[5] This pathway is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the ER. Prolonged activation of this pathway can lead to apoptosis.



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